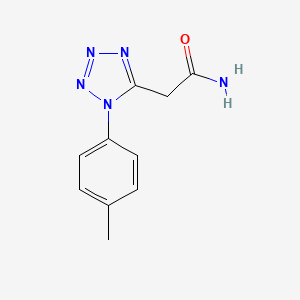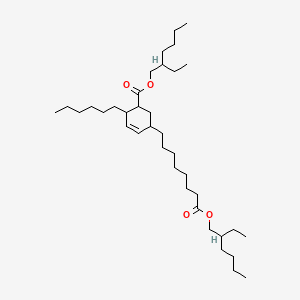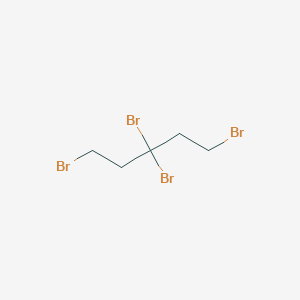
1,3,3,5-Tetrabromopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3,5-Tetrabromopentane is an organic compound with the molecular formula C5H8Br4 It is a halogenated hydrocarbon, specifically a tetrabromo derivative of pentane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,3,5-Tetrabromopentane can be synthesized through the bromination of pentane derivatives. The process typically involves the addition of bromine (Br2) to pentane in the presence of a catalyst or under UV light to facilitate the reaction. The reaction conditions must be carefully controlled to ensure the selective bromination at the desired positions on the pentane molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and catalysts to achieve high yields. The reaction is carried out in large reactors with precise temperature and pressure controls to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,3,5-Tetrabromopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or hydrocarbons.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions (OH-) or alkoxide ions (RO-) for substitution reactions.
Bases: Such as potassium hydroxide (KOH) for elimination reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pentanes can be formed.
Elimination Products: Alkenes such as 1,3-pentadiene.
Reduction Products: Less brominated pentanes or pentane itself.
Applications De Recherche Scientifique
1,3,3,5-Tetrabromopentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of halogenated hydrocarbons.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of brominated hydrocarbons.
Industry: Utilized in the production of flame retardants and other brominated compounds.
Mécanisme D'action
The mechanism of action of 1,3,3,5-tetrabromopentane involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, influencing the reactivity and interactions with other molecules. The pathways involved include:
Halogen Bonding: Interaction with electron-rich sites on other molecules.
Metabolic Pathways: In biological systems, the compound can undergo metabolic transformations, leading to the formation of reactive intermediates.
Comparaison Avec Des Composés Similaires
1,3,3,5-Tetrabromopentane can be compared with other similar compounds such as:
1,2,3,4-Tetrabromopentane: Another tetrabromo derivative with different bromination positions.
2,2,3,3-Tetrabromopentane: A compound with bromine atoms at different positions, leading to different chemical properties.
1,2,2,3-Tetrabromopentane: Similar in structure but with variations in bromine atom placement.
Uniqueness: this compound is unique due to its specific bromination pattern, which influences its reactivity and potential applications. The position of the bromine atoms affects the compound’s chemical behavior, making it distinct from other tetrabromopentane isomers.
Propriétés
Numéro CAS |
70660-83-2 |
|---|---|
Formule moléculaire |
C5H8Br4 |
Poids moléculaire |
387.73 g/mol |
Nom IUPAC |
1,3,3,5-tetrabromopentane |
InChI |
InChI=1S/C5H8Br4/c6-3-1-5(8,9)2-4-7/h1-4H2 |
Clé InChI |
XDFOXDWMEASKFY-UHFFFAOYSA-N |
SMILES canonique |
C(CBr)C(CCBr)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(1-Benzofuran-2-yl)phenyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14468904.png)
![1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14468924.png)

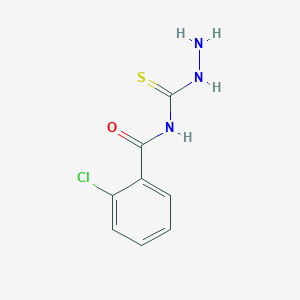
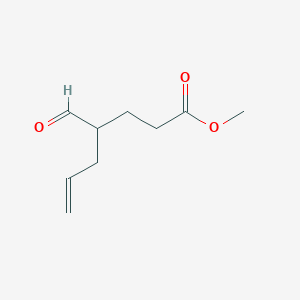
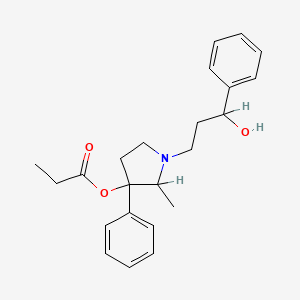

![5-Bromo-5H-indeno[1,2-B]pyridine](/img/structure/B14468955.png)

